molecular formula C18H14ClN3O2 B3037472 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 478063-35-3

1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B3037472
CAS RN: 478063-35-3
M. Wt: 339.8 g/mol
InChI Key: SJHSSZFYBDPGBL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have demonstrated the antibacterial and antifungal properties of compounds structurally related to 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Compounds with similar structures have been shown to exhibit significant inhibition on bacterial and fungal growth, including against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Desai, Shihora, & Moradia, 2007).

Structural Studies

Structural analysis of compounds closely related to 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been conducted. These studies provide insights into the stabilization of molecular structures by extensive intramolecular hydrogen bonds, which can influence the compound's chemical and biological activities (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide have been extensively studied. These studies offer insights into the synthesis methods, crystal structures, and potential applications of such compounds in medicinal chemistry and drug development (Xia, 2001).

Anticonvulsant and Muscle Relaxant Activities

Research has also explored the anticonvulsant and muscle relaxant activities of derivatives similar to 1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. These studies suggest the potential of these compounds in developing treatments for neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-4-2-3-5-15(12)20-18(24)17-16(23)10-11-22(21-17)14-8-6-13(19)7-9-14/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHSSZFYBDPGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136432
Record name 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478063-35-3
Record name 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478063-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1,4-dihydro-N-(2-methylphenyl)-4-oxo-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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